molecular formula C22H20N4O3 B2470568 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 955539-05-6

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2470568
CAS RN: 955539-05-6
M. Wt: 388.427
InChI Key: IJUJIEPNSIMJGY-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as MIPA, is a chemical compound that has been synthesized for research purposes. MIPA has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Compound Characteristics and Applications

The chemical compound N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide is part of a broader class of compounds that exhibit a wide range of biological activities and applications in medicinal chemistry. While the direct studies on this specific compound are limited, insights can be drawn from the research surrounding its structural analogs and related chemical scaffolds, such as imidazo[1,2-b]pyridazine and pyridazinone derivatives.

Imidazo[1,2-b]pyridazine scaffolds represent a significant class of heterocyclic nuclei providing various bioactive molecules. Among them, kinase inhibitors like ponatinib have sparked interest in exploring new derivatives for potential therapeutic applications in medicine. These compounds show promise in enhancing pharmacokinetics profiles and efficiency, suggesting that this compound could have similar potential in drug development (Garrido et al., 2021).

Pyridazinone compounds, such as ABT-963, have been identified as potent and selective COX-2 inhibitors, offering a promising avenue for the treatment of pain and inflammation associated with arthritis. This highlights the potential of related compounds, including this compound, in developing new anti-inflammatory agents with improved selectivity and safety profiles (Asif, 2016).

Moreover, the functionalization of heterocyclic scaffolds, such as quinazolines and pyrimidines, has been explored for their applications in optoelectronic materials. This research indicates the value of incorporating imidazo[1,2-b]pyridazine structures into π-extended conjugated systems for the creation of novel optoelectronic materials. Arylvinylsubstituted quinazolines, for instance, are of great interest as potential structures for nonlinear optical materials and colorimetric pH sensors, suggesting a similar potential for this compound in these applications (Lipunova et al., 2018).

properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-14-26-20(24-19)11-12-22(25-26)29-2/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUJIEPNSIMJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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